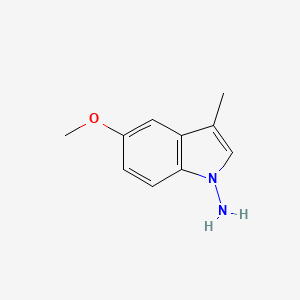

5-Methoxy-3-methyl-indol-1-ylamine

Description

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

5-methoxy-3-methylindol-1-amine |

InChI |

InChI=1S/C10H12N2O/c1-7-6-12(11)10-4-3-8(13-2)5-9(7)10/h3-6H,11H2,1-2H3 |

InChI Key |

ULELQGUMYLNQCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C2=C1C=C(C=C2)OC)N |

Origin of Product |

United States |

Comparison with Similar Compounds

5-Methoxytryptamine (5-MeO-T)

- Structure : 5-Methoxy substitution on the benzene ring and an ethylamine (-CH₂CH₂NH₂) side chain at position 3.

- Molecular Formula : C₁₁H₁₄N₂O

- Molecular Weight : 190.24 g/mol .

- Key Differences: Unlike the target compound, 5-MeO-T lacks a methyl group at position 3 and instead features an ethylamine chain at this position. The absence of an N-methyl or N-amino group distinguishes its pharmacokinetic profile, particularly in receptor binding (e.g., serotonin receptors) .

2-(5-Methoxy-1-methyl-1H-indol-3-yl)ethanamine

- Structure : N-methyl substitution at position 1, 5-methoxy group, and ethylamine at position 3.

- Molecular Formula : C₁₂H₁₆N₂O

- Molecular Weight : 204.27 g/mol .

- Key Differences : The N-methyl group at position 1 enhances lipophilicity compared to the target compound’s primary amine at this position. This modification may alter metabolic stability and blood-brain barrier penetration .

2-(5-Methoxy-1H-indol-3-yl)propan-1-amine

- Structure : Propylamine (-CH₂CH₂CH₂NH₂) chain at position 3 and 5-methoxy substitution.

- Molecular Formula : C₁₂H₁₆N₂O (estimated).

5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole

- Structure : A dimeric indole derivative with two 5-methoxyindole units linked via a phenylmethyl group.

- Molecular Formula : C₂₅H₂₂N₂O₂

- Molecular Weight : 382.45 g/mol .

- Key Differences: The complex substitution pattern and larger molecular size render this compound distinct in terms of solubility and crystallographic behavior. Its monoclinic crystal structure (space group P2₁/n) highlights packing arrangements stabilized by N–H···O interactions .

Data Table: Structural and Molecular Comparison

*Note: Data for this compound are inferred from nomenclature and analogs. †Calculated based on indole (C₈H₇N) + substituents: 1-NH₂ (-NH₂), 3-CH₃ (+CH₃), 5-OCH₃ (+OCH₃).

Research Findings and Implications

Physicochemical Properties

- Lipophilicity: N-methyl or N-amino substitutions (e.g., in ) increase lipophilicity, influencing membrane permeability.

- Solubility : Compounds with polar groups (e.g., -NH₂ at position 1) may exhibit higher aqueous solubility than N-alkylated derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methoxy-3-methyl-indol-1-ylamine, and how do reaction conditions influence yield?

- Methodology : The synthesis of indole derivatives often involves electrophilic substitution or condensation reactions. For example, iodine-catalyzed reactions (e.g., with MeCN and I₂ at 40°C) can yield structurally related bis-indolylalkanes, with optimization of solvent, catalyst loading, and temperature critical for improving yields . For this compound, Friedel-Crafts alkylation or nucleophilic substitution on pre-functionalized indole scaffolds may be applicable. Key parameters include protecting group strategies for the methoxy and amine groups to avoid side reactions.

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures . For indole derivatives, hydrogen-bonding networks and π-π stacking interactions are critical to analyze, as seen in bis-indolylalkane structures .

Q. What biological activities are associated with structurally similar indole derivatives?

- Methodology : Bis-indolylalkanes (BIAs) exhibit antiproliferative activity against breast cancer cells, likely via estrogen receptor modulation . For this compound, in vitro assays (e.g., MTT assays on tumor cell lines) and molecular docking studies (targeting kinases or GPCRs) are recommended to assess bioactivity. Reference analogs like 5-methoxy-2-mercaptobenzimidazole for antimicrobial screening frameworks .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during the synthesis of this compound?

- Methodology : Use Design of Experiments (DoE) to test variables like catalyst type (I₂ vs. FeCl₃), solvent polarity, and temperature. For example, iodine (10 mol%) in MeCN at 40°C improved yields of related indole derivatives to 67% compared to lower temperatures . Monitor intermediates via LC-MS or in-situ IR to identify side products (e.g., over-alkylation).

Q. What computational approaches are suitable for predicting the stereoelectronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model charge distribution and frontier molecular orbitals. Compare with crystallographic data (e.g., torsion angles in bis-indolylalkanes, such as N2—C1—C9—N1 = 63.6° ) to validate computational models. Molecular dynamics simulations may further predict solubility and membrane permeability.

Q. How do structural modifications (e.g., substituent position) impact the compound’s stability under physiological conditions?

- Methodology : Perform accelerated stability studies (pH 1–10, 37°C) with HPLC monitoring. For example, the methoxy group in 5-methoxy-1H-indol-6-ol enhances oxidative stability compared to hydroxylated analogs . Compare degradation profiles with analogs like 3-methoxyphenyl isocyanate, where electron-withdrawing groups reduce hydrolytic susceptibility .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported biological activity data for indole derivatives?

- Methodology : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays). For instance, bis-indolylmaleimides show variance in kinase inhibition due to assay conditions (e.g., ATP concentration) . Standardize protocols using guidelines like OECD Test No. 423 for acute toxicity.

Q. What analytical techniques are critical for confirming the purity of this compound?

- Methodology : Combine HPLC (with UV/Vis detection at λ = 280 nm for indole chromophores) and NMR (¹H/¹³C, COSY for coupling interactions). Mass spectrometry (HRMS-ESI) can detect trace impurities, such as de-methylated byproducts. Reference CAS 93732-56-0 (a similar indolylamine) for spectral benchmarks .

Tables for Key Data

| Reaction Optimization (Adapted from ) |

|---|

| Condition |

| MeCN, I₂ (10 mol%), 40°C |

| MeCN, I₂ (10 mol%), rt |

| MeCN, p-TsOH, 40°C |

| Structural Parameters (From ) |

|---|

| Torsion Angle |

| N2—C1—C9—N1 |

| C8—N2—C1—C2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.